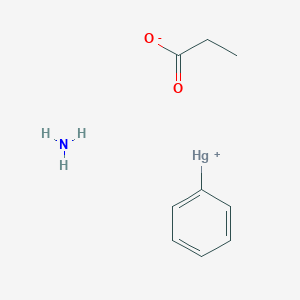
Phenylmercury ammonium propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmercury ammonium propionate is an organomercury compound that has been studied for its various applications in industrial and scientific research. This compound is known for its antimicrobial properties and has been used in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylmercury ammonium propionate can be synthesized through the reaction of phenylmercury acetate with ammonium propionate. The reaction typically involves mixing the reactants in an aqueous solution and allowing the reaction to proceed at room temperature. The product is then isolated through filtration and purification processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Phenylmercury ammonium propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury oxide.
Reduction: It can be reduced to elemental mercury and phenylmercury derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phenylmercury oxide.
Reduction: Elemental mercury and phenylmercury derivatives.
Substitution: Various substituted phenylmercury compounds.
Aplicaciones Científicas De Investigación
Phenylmercury ammonium propionate has been extensively studied for its applications in:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in antiseptics and preservatives.
Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants.
Mecanismo De Acción
The antimicrobial action of phenylmercury ammonium propionate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells.
Comparación Con Compuestos Similares
Phenylmercury ammonium propionate is compared with other phenylmercury compounds such as:
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Uniqueness: this compound is unique due to its specific ammonium propionate moiety, which imparts distinct chemical and biological properties compared to other phenylmercury compounds.
Propiedades
Número CAS |
53404-68-5 |
|---|---|
Fórmula molecular |
C9H13HgNO2 |
Peso molecular |
367.80 g/mol |
Nombre IUPAC |
azane;phenylmercury(1+);propanoate |
InChI |
InChI=1S/C6H5.C3H6O2.Hg.H3N/c1-2-4-6-5-3-1;1-2-3(4)5;;/h1-5H;2H2,1H3,(H,4,5);;1H3/q;;+1;/p-1 |
Clave InChI |
PHCRYHBRQOKCRP-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)[O-].C1=CC=C(C=C1)[Hg+].N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


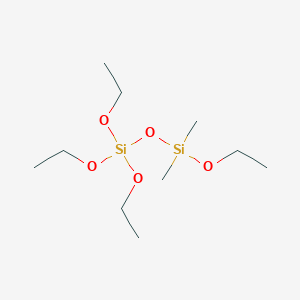
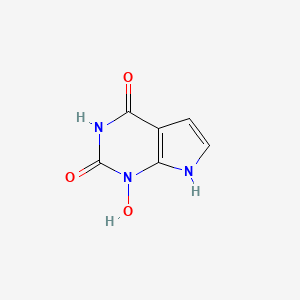
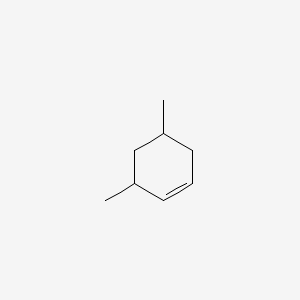

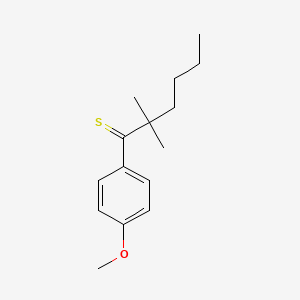
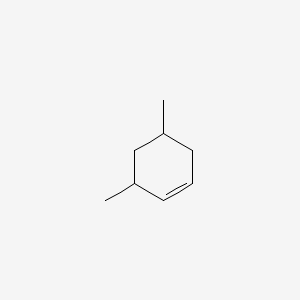
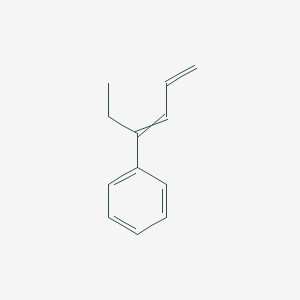

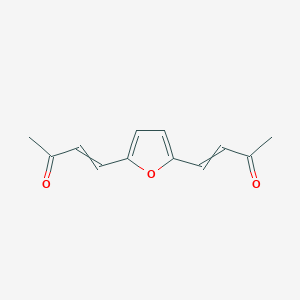

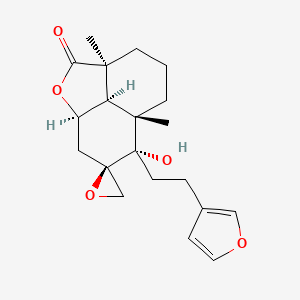
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
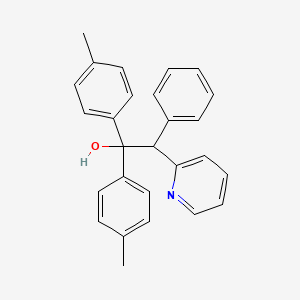
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
